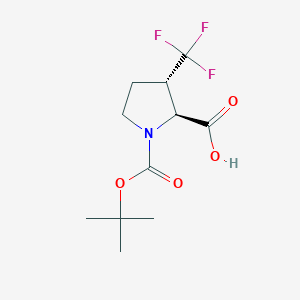
(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to maximize efficiency and sustainability. These systems allow for continuous production, reducing waste and energy consumption compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2S,3S)-1-(Tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to similar compounds with different substituents . This makes it particularly valuable in drug development and other applications where these properties are desirable .
Biological Activity
The compound (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 2242748-36-1) is a chiral pyrrolidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C11H16F3NO4
- Molecular Weight : 283.24 g/mol
- Purity : Typically >95% in commercial samples
- Storage Conditions : Store in a cool, dry place at 2-8°C
Structural Features
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to enhance the stability of amine functionalities during chemical reactions. The trifluoromethyl group contributes to its lipophilicity and may influence its biological interactions.
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antiviral Properties : Some pyrrolidine derivatives have shown activity against viral infections, particularly hepatitis C virus (HCV) due to their ability to inhibit viral replication pathways.
- Enzyme Inhibition : Certain derivatives can act as inhibitors of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Studies
-
Antiviral Activity :
A study demonstrated that pyrrolidine derivatives could inhibit HCV replication. The mechanism involves interference with the viral lifecycle at the replication stage, suggesting that this compound may share similar properties . -
Chiral Separation Techniques :
Research into chiral separation methods for related compounds has highlighted the significance of this class of compounds in drug development. The ability to selectively separate enantiomers can enhance the efficacy and safety profiles of therapeutic agents . -
Synthesis and Biological Evaluation :
A recent investigation into the synthesis of various pyrrolidine derivatives revealed that modifications to the trifluoromethyl group significantly affected biological activity, underscoring the importance of structural optimization in drug design .
Comparative Biological Activity Table
Properties
CAS No. |
2242748-01-0 |
|---|---|
Molecular Formula |
C11H16F3NO4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1 |
InChI Key |
BQBZFVBNWIBSHC-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















